Carbonyl difluoride--water (1/1)
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Overview
Description
Carbonyl difluoride–water (1/1) is a compound formed by the interaction of carbonyl difluoride (COF₂) with water. Carbonyl difluoride is a colorless, highly toxic gas with a pungent odor. It is a carbon oxohalide and is structurally similar to phosgene. The compound is known for its reactivity, especially with water, where it hydrolyzes to produce carbon dioxide and hydrogen fluoride .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonyl difluoride can be synthesized through several methods:
Thermal Decomposition of Fluorinated Hydrocarbons: For example, the decomposition of tetrafluoromethane in the presence of water produces carbonyl difluoride and hydrogen fluoride.
Reaction of Phosgene with Hydrogen Fluoride: This method involves the reaction of phosgene (COCl₂) with hydrogen fluoride (HF) to produce carbonyl difluoride.
Fluorination of Carbon Monoxide: Using silver difluoride (AgF₂) as a fluorinating agent, carbon monoxide (CO) can be converted to carbonyl difluoride.
Industrial Production Methods
Industrial production of carbonyl difluoride typically involves the reaction of phosgene with hydrogen fluoride due to the availability of raw materials and the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Carbonyl difluoride undergoes several types of chemical reactions:
Hydrolysis: Reacts with water to produce carbon dioxide (CO₂) and hydrogen fluoride (HF).
Fluorination: Acts as a fluorinating agent, introducing fluorine into various organic molecules.
Nucleophilic Substitution: Can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Water: Hydrolyzes carbonyl difluoride to CO₂ and HF.
Silver Difluoride (AgF₂): Used in the fluorination of carbon monoxide to produce carbonyl difluoride.
Hydrogen Fluoride (HF): Reacts with phosgene to produce carbonyl difluoride.
Major Products
Carbon Dioxide (CO₂): Produced from the hydrolysis of carbonyl difluoride.
Hydrogen Fluoride (HF): Also produced from the hydrolysis of carbonyl difluoride.
Scientific Research Applications
Carbonyl difluoride has several applications in scientific research:
Fluorinating Reagent: Used to introduce fluorine into organic molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Intermediate in Organic Synthesis: Serves as an intermediate in the synthesis of various fluorinated organic compounds.
Material Science: Utilized in the production of fluorinated polymers and other advanced materials.
Mechanism of Action
The primary mechanism of action of carbonyl difluoride involves its reactivity with nucleophiles. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the substitution of fluorine atoms. In the presence of water, carbonyl difluoride hydrolyzes to produce carbon dioxide and hydrogen fluoride . The hydrolysis reaction is as follows: [ \text{COF}_2 + \text{H}_2\text{O} \rightarrow \text{CO}_2 + 2\text{HF} ]
Comparison with Similar Compounds
Similar Compounds
Phosgene (COCl₂): Structurally similar to carbonyl difluoride but contains chlorine instead of fluorine.
Carbonyl Bromide (COBr₂): Another carbon oxohalide with bromine atoms.
Formyl Fluoride (HCOF): Contains a formyl group with a fluorine atom.
Uniqueness
Carbonyl difluoride is unique due to its high reactivity and ability to act as a fluorinating agent. Its hydrolysis to produce hydrogen fluoride is also a distinctive feature, making it valuable in various chemical processes .
Properties
CAS No. |
278182-20-0 |
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Molecular Formula |
CH2F2O2 |
Molecular Weight |
84.022 g/mol |
IUPAC Name |
carbonyl difluoride;hydrate |
InChI |
InChI=1S/CF2O.H2O/c2-1(3)4;/h;1H2 |
InChI Key |
QZBHDPVTAHIYBF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(F)F.O |
Origin of Product |
United States |
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